5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
説明
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core with substituents that modulate its physicochemical and biological properties. The molecule features a 2-chloro-4-fluorobenzyl group at position 5, a 2-methoxybenzyl group at position 3, and a methyl group at position 8 (Figure 1).
特性
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2/c1-16-7-10-22-20(11-16)24-25(31(22)14-17-8-9-19(28)12-21(17)27)26(32)30(15-29-24)13-18-5-3-4-6-23(18)33-2/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRECRNWKPSNVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including anti-inflammatory effects, neuroprotective properties, and structure-activity relationships (SAR).
- Molecular Formula : C26H24ClFN3O2
- Molecular Weight : 473.9 g/mol
- IUPAC Name : 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Anti-inflammatory Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to the target compound have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
| Compound | IC50 (µmol) | Reference |
|---|---|---|
| Target Compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | |
| Compound A | 0.04 ± 0.09 | |
| Compound B | 0.04 ± 0.02 |
Neuroprotective Effects
Neuroprotective properties are critical for compounds targeting neurodegenerative diseases. The target compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are enzymes involved in the breakdown of neurotransmitters.
In vitro studies have demonstrated that similar compounds show varying degrees of inhibition against these enzymes:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Target Compound | TBD | TBD | TBD |
| Donepezil | 0.39 | 0.72 | |
| Compound C | 46.42 | 157.31 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of pyrimidine derivatives. Electron-donating groups enhance anti-inflammatory activity while specific substitutions can improve neuroprotective effects.
Case Studies
-
Study on Anti-inflammatory Properties :
A study conducted on similar pyrimidine derivatives demonstrated their efficacy in reducing inflammation markers in carrageenan-induced paw edema models, indicating their potential therapeutic application in inflammatory diseases. -
Neuroprotective Study :
Research on a related compound showed promising results in protecting neuronal cells from oxidative stress and apoptosis, highlighting the neuroprotective potential of this class of compounds.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Structural Implications
Key structural analogs differ in substituent patterns, particularly at positions 3, 5, and 8 of the pyrimido-indole scaffold (Table 1).
Key Observations :
- Position 5 : The 2-chloro-4-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets compared to the 4-fluorobenzyl group in Compound 3 .
- Position 3 : The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects, contrasting with the 3,4-dimethoxyphenethyl group in , which offers enhanced solubility but larger steric hindrance .
Q & A
Q. What are the recommended synthetic routes for 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one?
A multi-step synthesis involving cyclocondensation and functionalization is typically employed. For analogs, a protocol using acetonitrile as a solvent for crystallization and purification has been validated, with intermediates characterized via NMR and mass spectrometry . Key steps include:
Benzylation : Coupling of substituted benzyl groups to the pyrimidoindole core.
Cyclization : Acid- or base-mediated closure of the heterocyclic ring.
Purification : Column chromatography or recrystallization (e.g., from acetonitrile) .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related analogs (e.g., 8-fluoro derivatives), monoclinic crystals (space group P2₁/n) were obtained with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 16.366(3) Å |
| b | 6.0295(14) Å |
| c | 21.358(4) Å |
| β | 105.21(2)° |
| V | 2033.7(7) ų |
| Z | 4 |
| Refinement using SHELXL (via SHELX software suite) ensures accuracy . |
Q. What spectroscopic methods confirm its structural identity?
- NMR : H/C NMR for backbone and substituent assignments (e.g., methoxy, benzyl groups).
- FTIR : Validation of carbonyl (C=O) and aromatic C-H stretches.
- HRMS : Exact mass verification (e.g., molecular ion peaks ±5 ppm) .
Advanced Research Questions
Q. How can data contradictions in synthetic yields be resolved?
Variability in yields (e.g., 65–88% for analogs ) often stems from:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading.
- Purification challenges : Co-elution of byproducts in chromatography.
Methodological approach :
Design of Experiments (DoE) to optimize parameters (e.g., flow chemistry for reproducibility ).
LC-MS monitoring of intermediates to identify side reactions.
Q. What strategies address crystallographic disorder in X-ray analysis?
For analogs with disordered substituents (e.g., methoxybenzyl groups):
Low-temperature data collection (e.g., 100 K) to reduce thermal motion.
TWINABS refinement (in SHELXL) for handling twinned crystals.
Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .
Q. How can molecular docking predict its biological activity?
For HBV inhibition studies (IC₅₀ in nanomolar range ):
Target selection : Docking into HBV polymerase (PDB: 2HVT).
Software : MOE or AutoDock Vina with AMBER force fields.
Validation : Free energy calculations (ΔG) vs. experimental IC₅₀ values.
Q. What are the limitations of Hirshfeld surface analysis for intermolecular interactions?
While effective for visualizing close contacts (e.g., F···H, Cl···H), it may overlook weak interactions (e.g., van der Waals). Pair with:
Q. How can synthetic scalability be improved without compromising purity?
- Continuous-flow systems : Reduce batch variability (e.g., Omura-Sharma-Swern oxidation ).
- In-line analytics : PAT (Process Analytical Technology) for real-time monitoring.
- Greener solvents : Replace acetonitrile with cyclopentyl methyl ether (CPME) for crystallization .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to reconcile?
For conflicting IC₅₀ values:
Assay standardization : Use WHO-certified HBV cell lines (e.g., HepG2.2.15).
Control compounds : Include entecavir as a positive control.
Dose-response curves : Triplicate runs with error bars <15% .
Q. How to resolve conflicting NMR assignments for diastereomers?
NOESY/ROESY : Identify spatial proximity of protons (e.g., methoxy vs. benzyl groups).
Chiral chromatography : Separate enantiomers using Daicel columns.
DFT calculations : Compare experimental vs. computed chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
